molecular formula C16H16O2 B12979793 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde

5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde

Cat. No.: B12979793
M. Wt: 240.30 g/mol
InChI Key: AVBAMOHINLWKST-UHFFFAOYSA-N
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Description

5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is a benzaldehyde derivative featuring a methyl group at the 5-position of the aromatic ring and a 3-methylbenzyloxy substituent at the 2-position. The compound’s structure combines lipophilic (methyl and benzyloxy groups) and electrophilic (aldehyde) functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-4-3-5-14(8-12)11-18-16-7-6-13(2)9-15(16)10-17/h3-10H,11H2,1-2H3

InChI Key

AVBAMOHINLWKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can involve various strategies, including selective functionalization of the benzene ring, use of directing groups, and protection-deprotection schemes. For instance, the synthesis of benzaldehyde derivatives often involves etherification reactions of benzaldehyde precursors with corresponding alcohols .

Industrial Production Methods: Industrial production methods for benzaldehyde derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may include catalytic processes, such as palladium-catalyzed reactions, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Reactions at the benzylic position, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzaldehyde derivatives.

Scientific Research Applications

5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical data derived from the provided evidence:

Compound Name Substituents (Position) Yield (%) Key Spectral Data (¹H-NMR) Application/Context Reference
5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde 5-Me, 2-(3-Me-benzyloxy) N/A N/A Synthetic intermediate N/A
5-Methyl-2-((4-(CF₃)benzyl)oxy)benzaldehyde (10k) 5-Me, 2-(4-CF₃-benzyloxy) 89 δ 10.59 (s, 1H), 5.27 (s, 2H) PDE2 inhibitor research
5-Bromo-2-((3-Me-benzyl)oxy)benzaldehyde oxime (4n) 5-Br, 2-(3-Me-benzyloxy), oxime N/A δ 8.28 (d, 8.8 Hz), 5.38 (s, 2H) Organophosphate reactivator
5-Chloro-2-hydroxy-3-methylbenzaldehyde 5-Cl, 2-OH, 3-Me N/A δ 12.0 (s, OH), 9.8 (s, CHO) Pharmaceutical intermediate
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Compound 10k (4-CF₃ substitution) exhibits higher synthetic yield (89%) compared to analogs without such groups, likely due to enhanced electrophilicity at the aldehyde position, facilitating subsequent reactions . Halogenation: The bromo derivative 4n shows distinct ¹H-NMR signals (e.g., δ 8.28 for aromatic protons), reflecting the electron-withdrawing effect of bromine, which deshields adjacent protons . Hydroxy vs.

Biological Activity

5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and cosmetic science. This article explores the compound's biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure and Properties

This compound is characterized by its aromatic aldehyde structure, which is key to its biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, analogs of benzaldehyde derivatives have shown strong radical scavenging abilities, which can protect cells from oxidative stress. A study reported that certain analogs demonstrated antioxidant efficacy comparable to established antioxidants, suggesting potential applications in preventing oxidative damage in skin and other tissues .

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Studies have shown that this compound and its analogs can inhibit tyrosinase activity effectively. In one investigation, certain derivatives exhibited IC50 values significantly lower than those of traditional inhibitors like kojic acid, indicating a promising role in treating hyperpigmentation .

CompoundIC50 (µM)Comparison to Kojic Acid
Analog 117.621.37 times weaker
Analog 26.184 times stronger
Analog 31.1222 times stronger

3. Cytotoxicity Studies

Cytotoxic effects were evaluated in B16F10 melanoma cells to assess the safety profile of the compound. The results indicated that while some analogs displayed potent tyrosinase inhibition, they did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 hours . This safety profile is crucial for potential cosmetic applications.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:

  • Tyrosinase Inhibition : The compound likely binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.
  • Antioxidant Mechanism : Its structural components may facilitate electron donation, neutralizing free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the efficacy of related compounds:

  • Study on Tyrosinase Inhibition : A series of benzaldehyde derivatives were synthesized and tested for their inhibitory effects on mushroom tyrosinase. The most effective analogs demonstrated IC50 values ranging from 1.12 µM to over 200 µM, indicating varying degrees of potency .
  • Antioxidant Efficacy Assessment : In vitro assays showed that certain benzaldehyde derivatives exhibited strong antioxidant activity comparable to established antioxidants, suggesting their potential use in formulations aimed at reducing oxidative damage in skin care products .

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